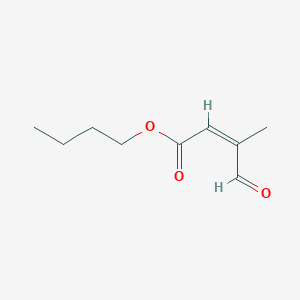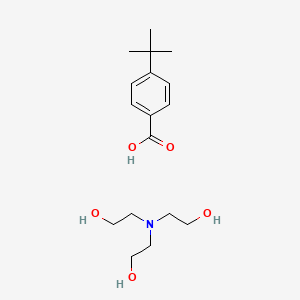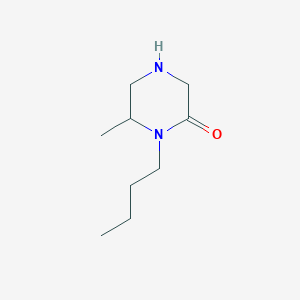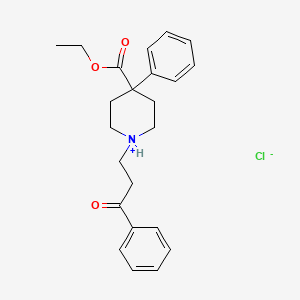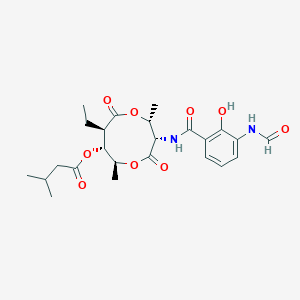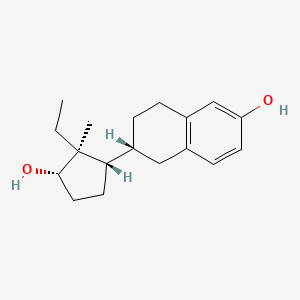![molecular formula C26H56N2+2 B13755817 Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium is a quaternary ammonium compound known for its surfactant properties. This compound is characterized by its long hydrophobic tail and a positively charged head, making it effective in reducing surface tension and acting as an antimicrobial agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium typically involves the quaternization of tertiary amines. One common method is the reaction of octadec-9-enylamine with trimethylamine in the presence of a suitable solvent under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylazaniumyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxides, amines, and substituted quaternary ammonium compounds .
Aplicaciones Científicas De Investigación
Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies as an antimicrobial agent to prevent contamination.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Mecanismo De Acción
The mechanism of action of Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium involves its interaction with cell membranes. The hydrophobic tail inserts into the lipid bilayer, disrupting the membrane structure, while the positively charged head interacts with negatively charged components of the cell membrane. This leads to cell lysis and death of microbial cells .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyldioctadecylammonium chloride
- Dimethyloctadecyl (3-trimethoxysilylpropyl)ammonium chloride
- 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Uniqueness
Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds .
Propiedades
Fórmula molecular |
C26H56N2+2 |
|---|---|
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium |
InChI |
InChI=1S/C26H56N2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-28(5,6)26-23-24-27(2,3)4/h14-15H,7-13,16-26H2,1-6H3/q+2 |
Clave InChI |
ULUNCMFJWNXLEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


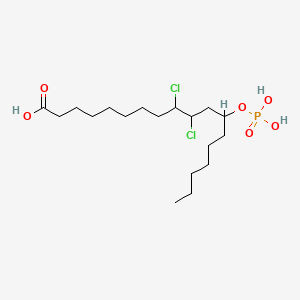
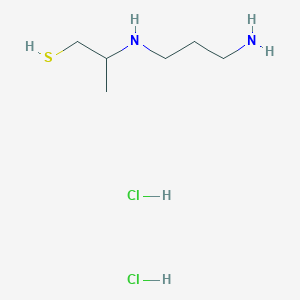
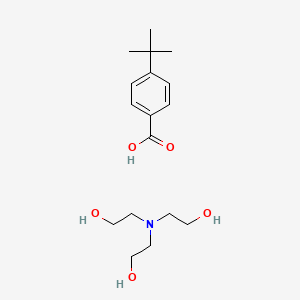
methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)
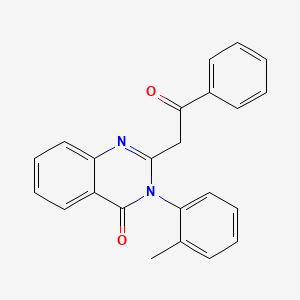
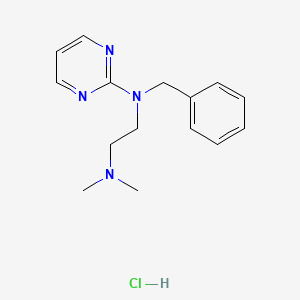
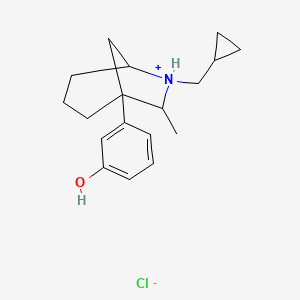
![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
